molecular formula C9H15NO B2697516 4-Cyclopentylpyrrolidin-2-one CAS No. 271580-00-8

4-Cyclopentylpyrrolidin-2-one

Cat. No.: B2697516
CAS No.: 271580-00-8
M. Wt: 153.225
InChI Key: YOJFZTBFYFDZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C9H15NO. It is characterized by a five-membered pyrrolidinone ring substituted with a cyclopentyl group at the fourth position.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopentylpyrrolidin-2-one is unique due to the presence of the cyclopentyl group, which enhances its steric and electronic properties. This modification can lead to improved selectivity and potency in biological applications compared to its analogs .

Properties

IUPAC Name

4-cyclopentylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-8(6-10-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJFZTBFYFDZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Preparation of 4-Cyclopentyl-pyrrolidin-2-one—A solution of 3-azidomethyl-3-cyclopentyl-propionic acid ethyl ester (3.7 g, 16.7 mmol) in 50 mL of MeOH is treated with Raney Nickel under an H2 atmosphere at room temperature. When the theoretical amount of H2 is taken up, the catalyst is removed by filtration and MeOH is evaporated. The remaining solid is recrystallized from hexanes to give 1.5 g (58% yield) of 4-cyclopentyl-pyrrolidin-2-one; mp=117-119° C. NMR (1H, 400 MHz, CDCl3) δ1.1 (2H, m); 1.4-1.6 (4H, m); 1.7 (3H, m); 2.1 (1H, m); 2.3 (1H, m); 2.4 (1H, m); 3.05 (1H, dd); 3.4 (1H, dd). Analysis for C9H15NO: Calculated: C,70.55; H,9.87; N,9.14. Found: C, 70.80; H,9.47; N,9.09.
[Compound]
Name
4-Cyclopentyl-pyrrolidin-2-one—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-azidomethyl-3-cyclopentyl-propionic acid ethyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.